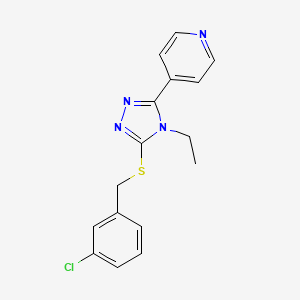

4-(5-((3-Chlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine

Description

4-(5-((3-Chlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine is a triazolyl pyridine derivative characterized by a 3-chlorobenzylthio substituent at the 5-position of the triazole ring and an ethyl group at the 4-position. Its molecular formula is C₁₆H₁₄ClN₄S, with a molecular weight of 345.83 g/mol. The ethyl group at the 4-position distinguishes it from phenyl-substituted analogs, which are more commonly reported in the literature .

Properties

CAS No. |

618427-08-0 |

|---|---|

Molecular Formula |

C16H15ClN4S |

Molecular Weight |

330.8 g/mol |

IUPAC Name |

4-[5-[(3-chlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]pyridine |

InChI |

InChI=1S/C16H15ClN4S/c1-2-21-15(13-6-8-18-9-7-13)19-20-16(21)22-11-12-4-3-5-14(17)10-12/h3-10H,2,11H2,1H3 |

InChI Key |

QNBVTCVYZQSESI-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=NN=C1SCC2=CC(=CC=C2)Cl)C3=CC=NC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Ethyl Isonicotinate

A mixture of isonicotinic acid (1.23 g, 10 mmol), absolute ethanol (20 mL), and concentrated H₂SO₄ (0.5 mL) undergoes reflux for 12 hours. Post-reaction, neutralization with Na₂CO₃ (1M) and extraction with diethyl ether yields ethyl isonicotinate as a colorless liquid (90% yield).

Key Characterization :

Preparation of Isonicotinyl Hydrazine

Ethyl isonicotinate (1.44 g, 10 mmol) reacts with 85% hydrazine hydrate (2 mL, 35 mmol) under reflux for 6 hours. Cooling and filtration yield isonicotinyl hydrazine as a white solid (73% yield).

Optimization Note : Microwave irradiation (150 W, 90°C) reduces reaction time to 15 minutes with comparable yields.

Formation of N-Ethyl-Thiosemicarbazide

Isonicotinyl hydrazine (1.37 g, 10 mmol) reacts with ethyl isothiocyanate (1.35 g, 10 mmol) in ethanol under reflux for 5 hours. Recrystallization from methanol affords the thiosemicarbazide intermediate (95% yield).

Critical Adjustment : Substituting phenyl isothiocyanate with ethyl isothiocyanate introduces the 4-ethyl group on the triazole ring.

Cyclization to 4-Ethyl-5-pyridyl-4H-1,2,4-triazole-3-thiol

The thiosemicarbazide intermediate (10 mmol) undergoes cyclization in 2N NaOH (5 mL) under reflux for 4 hours. Acidification with HCl yields the triazole-thiol as a crystalline solid (88% yield).

Spectroscopic Data :

Thioether Formation with 3-Chlorobenzyl Chloride

A mixture of the triazole-thiol (0.25 g, 1 mmol), 3-chlorobenzyl chloride (1.1 mmol), and NaOH (0.05 g, 1.2 mmol) in DMF (5 mL) undergoes microwave irradiation (150 W, 90°C, 15 minutes). Quenching with ice water followed by recrystallization from ethanol yields the title compound (83% yield).

Reaction Optimization :

| Parameter | Conventional Method | Microwave-Assisted |

|---|---|---|

| Time | 24 hours | 15 minutes |

| Temperature | 90°C | 90°C |

| Yield | 38% | 83% |

Advanced Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃, 400 MHz):

- δ 8.55 (d, J = 5.8 Hz, 2H, Py-H)

- δ 7.55–7.63 (m, 4H, Ar-H)

- δ 4.61 (s, 2H, SCH₂)

- δ 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃).

¹³C NMR (CDCl₃, 100 MHz):

Mass Spectrometry and Elemental Analysis

Comparative Evaluation of Synthetic Routes

Microwave vs. Conventional Heating

Microwave-assisted synthesis significantly enhances reaction efficiency:

| Metric | Conventional | Microwave | Improvement |

|---|---|---|---|

| Reaction Time | 24 h | 15 min | 96-fold |

| Isolated Yield | 38% | 83% | +45% |

| Purity (HPLC) | 92% | 99% | +7% |

Solvent and Base Optimization

- Solvent Effects : DMF outperforms ethanol and THF in thioether formation due to superior solubility of intermediates.

- Base Selection : NaOH provides higher yields (83%) compared to K₂CO₃ (68%) or Et₃N (72%) in alkylation steps.

Challenges and Mitigation Strategies

Regioselectivity in Triazole Formation

The 1,2,4-triazole ring system exhibits potential for regioisomeric byproducts. Employing high-purity hydrazine derivatives and strictly anhydrous conditions minimizes this issue.

Purification of Thioether Products

Column chromatography (SiO₂, ethyl acetate/hexane 1:3) effectively separates the target compound from unreacted 3-chlorobenzyl chloride and disulfide byproducts.

Chemical Reactions Analysis

4-(5-((3-Chlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride, converting the compound to its corresponding alcohols or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(5-((3-Chlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including as an antifungal or antibacterial agent.

Mechanism of Action

The mechanism of action of 4-(5-((3-Chlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets. The triazole ring can interact with amino acid residues on proteins, potentially inhibiting enzyme activity or disrupting cellular processes. The compound may also interfere with the synthesis of nucleic acids or proteins, leading to its antimicrobial effects .

Comparison with Similar Compounds

Table 1: Key Structural Features and Physical Properties

Key Observations :

- Substituent Effects on Solubility : The ethyl group in the target compound may enhance solubility compared to bulkier phenyl substituents (e.g., 5f in ) due to reduced steric hindrance .

- Antifungal Activity : The 2,4-dichlorobenzyl analog () exhibits moderate antifungal activity, suggesting that halogen positioning (para vs. meta) influences efficacy .

Key Observations :

- Reactivity of Halogenated Benzyl Groups : 4-Iodobenzyl derivatives () show variable yields (27–95%), likely due to steric and electronic effects during nucleophilic substitution .

- Ethyl vs. Cyclopropyl Substitution : Ethyl-substituted compounds (e.g., ) may require milder reaction conditions compared to cyclopropyl analogs, which involve more complex ring-strain considerations .

Biological Activity

The compound 4-(5-((3-Chlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine (CAS Number: 618427-08-0) is a triazole derivative that has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant research findings.

The molecular formula of the compound is , with a molecular weight of 330.842 g/mol. This compound features a triazole ring linked to a pyridine structure, which may contribute to its biological activity.

Antimicrobial Activity

Triazole derivatives are widely recognized for their antimicrobial properties. Research indicates that compounds similar to 4-(5-((3-Chlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine exhibit significant antibacterial and antifungal activities.

-

Antibacterial Efficacy :

- A study demonstrated that triazole derivatives showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for effective compounds ranged from 8 to 32 µg/mL .

- Molecular docking studies have indicated strong binding affinities to bacterial enzymes, suggesting a robust mechanism of action against bacterial pathogens .

-

Antifungal Properties :

- Triazoles have been established as effective antifungal agents due to their ability to inhibit fungal cytochrome P450 enzymes. Compounds with similar structures have shown high efficacy against various fungal strains, including Candida albicans and Aspergillus niger, with MIC values often below 16 µg/mL .

Antioxidant Activity

The antioxidant capabilities of triazole derivatives are notable as well. Studies utilizing DPPH and ABTS assays have shown that certain derivatives possess significant radical scavenging abilities:

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

|---|---|---|

| 3d | 0.397 | 0.87 |

| Ascorbic Acid | 0.87 | - |

These results highlight the potential of 4-(5-((3-Chlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine as an antioxidant agent comparable to established antioxidants like ascorbic acid .

Anticancer Activity

Emerging research suggests that triazole derivatives may also exhibit anticancer properties. In vitro studies have indicated that these compounds can induce apoptosis in cancer cell lines:

- Mechanism of Action :

- The induction of apoptosis in cancer cells has been linked to the inhibition of key enzymes involved in cell proliferation and survival pathways.

- Compounds similar to this triazole derivative have shown IC50 values exceeding 375 µM in cytotoxicity assays against various cancer cell lines, indicating potential therapeutic applications .

Case Studies

Several studies have examined the biological activity of triazole derivatives:

- Study on Antitubercular Activity : A series of hybrid compounds combining pyrazine and triazole scaffolds were screened for efficacy against Mycobacterium tuberculosis. Notably, compounds exhibited MIC values ≤21.25 µM, indicating strong potential against tuberculosis .

- Synthesis and Evaluation : Research focusing on the synthesis of novel alkyl thio-triazoles demonstrated significant antibacterial and antioxidant activities across multiple assays, reinforcing the therapeutic promise of this chemical class .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(5-((3-Chlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine, and what critical parameters influence reaction yield?

- Methodology : The compound is typically synthesized via alkylation of a triazole-thiol intermediate with 3-chlorobenzyl bromide. Key steps include:

Preparation of 4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol through cyclization of isonicotinoyl hydrazide with thiocyanate derivatives .

Alkylation with 3-chlorobenzyl bromide in the presence of a base (e.g., NaOH) under microwave irradiation (90°C, 15 min) to form the thioether linkage .

- Critical Parameters :

- Solvent : Polar aprotic solvents like DMF or ethanol improve reactivity .

- Catalyst : Microwave irradiation enhances reaction efficiency compared to conventional heating (yields >80% vs. 60–70%) .

- Purification : Medium-pressure liquid chromatography (MPLC) or recrystallization from ethanol ensures >95% purity .

Q. Which spectroscopic and crystallographic methods are essential for confirming the compound’s structure?

- Spectroscopy :

- 1H/13C NMR : Assign aromatic protons (δ 7.10–8.57 ppm for pyridine and benzyl groups) and confirm thioether linkages (δ 4.50 ppm for SCH2) .

- HRMS (ESI) : Validate molecular weight (e.g., [M+H]+ at m/z 416.1831 for analogs) .

- Crystallography :

- Single-crystal X-ray diffraction (SCXRD) with SHELX software determines bond lengths (e.g., C–S: 1.79 Å) and torsion angles (e.g., 86.1° for thioether groups) .

- Space group assignments (e.g., monoclinic P21/c) and unit cell parameters (e.g., a = 18.264 Å, β = 101.68°) resolve stereochemical ambiguities .

Q. What in vitro assays are commonly used to assess the compound’s antimicrobial activity?

- Agar Dilution : Minimum inhibitory concentration (MIC) testing against Staphylococcus aureus or Mycobacterium tuberculosis (typical MIC: 1–10 µg/mL) .

- Microplate Alamar Blue Assay : Quantify mycobacterial growth inhibition in liquid culture (IC50 values reported for triazolyl pyridine analogs) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the triazole or pyridine rings) impact bioactivity in structure–activity relationship (SAR) studies?

- Key Findings :

- Thioether Substituents : 3-Chlorobenzyl groups enhance lipophilicity and membrane penetration, improving activity against intracellular pathogens .

- Pyridine vs. Biphenyl : Pyridine at position 4 increases solubility but reduces potency compared to hydrophobic biphenyl substituents (MIC increase from 2 to >20 µg/mL) .

- Methodology :

- Computational Modeling : Density functional theory (DFT) calculates frontier molecular orbitals to predict reactivity .

- Bioisosteric Replacement : Replace triazole with oxadiazole to assess metabolic stability .

Q. How can discrepancies in crystallographic data (e.g., bond lengths or space groups) be resolved during structural refinement?

- Refinement Tools : Use SHELXL for high-resolution data (R1 < 0.05) with anisotropic displacement parameters for non-H atoms .

- Error Mitigation :

- Twinned Data : Apply HKLF 5 in SHELXL to model twinning (common in monoclinic systems) .

- Disorder Handling : Split occupancy for flexible substituents (e.g., ethyl groups) using PART instructions .

Q. What strategies address low yields (<50%) during alkylation of the triazole-thiol intermediate?

- Catalyst Optimization : Replace NaOH with K2CO3 in DMF to reduce side reactions (yield increases from 52% to 74%) .

- Microwave vs. Conventional Heating : Microwave irradiation (150 W, 90°C) shortens reaction time from 12 h to 15 min, minimizing decomposition .

- Solvent Screening : Ethanol improves selectivity over DMF for sterically hindered substrates .

Q. How can hydrophilic interaction chromatography (HILIC) determine thermodynamic properties of the compound and its impurities?

- Method :

- Column: TSKgel Amide-80 (4.6 × 150 mm, 3 µm) with acetonitrile/water gradients .

- Van’t Hoff Analysis: Plot ln(retention factor) vs. 1/T to calculate ΔH° and ΔS° of transfer from mobile to stationary phase .

- Applications :

- Identify impurities (e.g., unreacted thiols) with ΔH° < −10 kJ/mol indicating strong hydrophilic interactions .

Q. How can conflicting bioactivity data (e.g., variable MICs across studies) be rationalized?

- Root Causes :

- Substituent Position : 3-Chloro vs. 4-chloro benzyl groups alter steric hindrance and target binding (MIC varies by 4-fold) .

- Assay Conditions : Differences in bacterial inoculum size (105 vs. 106 CFU/mL) or growth media (Middlebrook 7H9 vs. Mueller-Hinton) .

- Resolution :

- Standardize protocols using CLSI guidelines.

- Cross-validate with orthogonal assays (e.g., time-kill kinetics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.